molecular formula C36H48O20 B1246211 Incanoside C

Incanoside C

Cat. No.: B1246211
M. Wt: 800.8 g/mol
InChI Key: BZQWSSOAOXGBAN-NGXDCTNJSA-N
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Description

Incanoside C is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq. (Verbenaceae) and later identified in Clerodendrum infortunatum (Lamiaceae) . Its structure comprises a 3,4-dihydroxyphenylethyl moiety linked to a trisaccharide chain (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside) with a 4-O-feruloyl substitution (Figure 1) .

Properties

Molecular Formula

C36H48O20

Molecular Weight

800.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O20/c1-15-25(43)28(46)33(56-35-29(47)27(45)26(44)22(13-37)52-35)36(51-15)55-32-30(48)34(50-10-9-17-3-6-18(39)20(41)11-17)53-23(14-38)31(32)54-24(42)8-5-16-4-7-19(40)21(12-16)49-2/h3-8,11-12,15,22-23,25-41,43-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-/m0/s1

InChI Key

BZQWSSOAOXGBAN-NGXDCTNJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Synonyms

1-O-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranosyl(1-2)-alpha-L- rhamnopyranosyl(1-3)-4-O-feruloyl-beta-D-glucopyranoside
incanoside C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Incanoside C belongs to the phenylpropanoid glycoside family, sharing a core phenylethanoid skeleton with variations in hydroxylation, glycosylation, and acyl substitutions. Key structural analogs include:

Compound Source Key Structural Features
This compound C. incana, C. infortunatum 3,4-dihydroxyphenylethyl; 4-O-feruloyl; trisaccharide (Glc-Rha-Glc)
Incanoside D C. incana 3-hydroxy-4-methoxyphenylethyl; 4-O-feruloyl; trisaccharide
Incanoside E C. incana 3-methoxy-4-hydroxyphenylethyl; 4-O-feruloyl; trisaccharide
Jionoside C C. infortunatum Caffeoyl substitution; β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside
Angoroside C Scutellaria spp. Similar phenylethanoid core; distinct glycosylation pattern (e.g., apiose substituents)

Structural Insights :

  • The 3,4-dihydroxyphenyl group in this compound enhances antioxidant activity compared to Incanosides D and E, where methoxy groups reduce free radical scavenging efficacy .
  • Acyl substitutions (feruloyl vs. caffeoyl) influence enzyme inhibition. For example, Jionoside D (6′-O-caffeoyl) exhibits stronger α-amylase inhibition (IC₅₀ 3.4 ± 0.2 µM) than this compound, likely due to caffeoyl’s additional hydroxyl group .

Functional Comparison

Antioxidant Activity

This compound demonstrates superior radical scavenging compared to its analogs:

  • DPPH scavenging: this compound > Incanoside D ≈ Incanoside E (qualitative data from bioassay-guided isolation) .
  • Hydroxyl radical (•OH): All three Incanosides show activity, but this compound’s dihydroxyphenyl group enhances binding to reactive oxygen species .
Enzyme Inhibition
Compound α-Glucosidase (IC₅₀, mM) α-Amylase (IC₅₀, µM) Xanthine Oxidase (IC₅₀, µM)
This compound Not reported >100 Not tested
Jionoside D 24.6–96.0 3.4 ± 0.2
Angoroside C 64.5 ± 0.94
Acarbose 0.665 ± 0.042 5.9 ± 0.1

Key Findings :

  • This compound’s α-glucosidase inhibition is less potent than Jionoside D and acarbose, possibly due to its feruloyl group’s lower polarity .

Source-Dependent Variability

  • C. infortunatum-derived this compound is often co-isolated with diterpenoids and other phenylpropanoids (e.g., brachynoside), which may synergize its antidiabetic effects .
  • C. incana-derived this compound is associated with stronger antioxidative profiles due to the plant’s unique secondary metabolite composition .

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